molecular formula C10H7Cl2N B8790076 7-chloro-2-(chloromethyl)quinoline CAS No. 128760-38-3

7-chloro-2-(chloromethyl)quinoline

Cat. No.: B8790076
CAS No.: 128760-38-3
M. Wt: 212.07 g/mol
InChI Key: VDRLGRBSQTUUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 7-position and a chloromethyl (-CH₂Cl) group at the 2-position of the quinoline ring. The chloromethyl group at position 2 enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science. Its molecular formula is C₁₀H₇Cl₂N (molecular weight: 216.08 g/mol), distinguishing it from analogs with methyl or other substituents .

Properties

CAS No.

128760-38-3

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2

InChI Key

VDRLGRBSQTUUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Formation of 2-(chloromethyl)quinoline.

Scientific Research Applications

Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .

Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Type

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
7-Chloro-2-(chloromethyl)quinoline 2-(chloromethyl), 7-Cl C₁₀H₇Cl₂N 216.08 High reactivity for alkylation; potential intermediate in drug synthesis
7-Chloro-2-methylquinoline 2-methyl, 7-Cl C₁₀H₈ClN 177.63 IR data available; used in structural studies
7-Chloro-8-methylquinoline 8-methyl, 7-Cl C₁₀H₈ClN 177.63 Pharmaceutical intermediate (e.g., antihypertensive agents)
7-Bromo-2-chloro-3-ethylquinoline 2-Cl, 3-ethyl, 7-Br C₁₁H₉BrClN 282.55 Halogen diversity enhances electronic properties; synthetic intermediate
4-Chloro-7-ethoxy-2-methylquinoline 4-Cl, 7-ethoxy, 2-methyl C₁₂H₁₂ClNO 221.68 Ethoxy group improves solubility; unexplored bioactivity

Physical and Spectral Data

  • 7-Chloro-2-methylquinoline: IR and NMR data confirm planar quinoline rings, with a melting point >200°C inferred from analogs .
  • 7-Chloro-8-methylquinoline: Marketed as a high-purity pharmaceutical intermediate (CAS 73108-76-6), though detailed spectral data are unavailable .

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